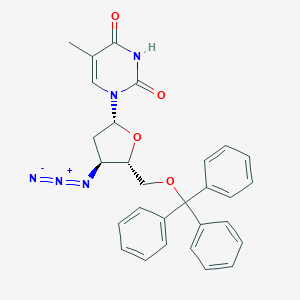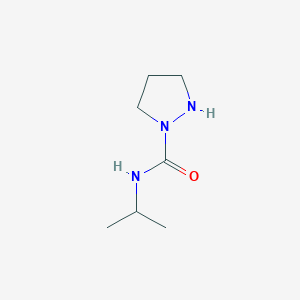![molecular formula C32H42Cl3N3Pd B050169 [1,3-双(2,6-二异丙基苯基)咪唑-2-亚基] (3-氯吡啶基) 钯(II) 二氯化物 CAS No. 905459-27-0](/img/structure/B50169.png)
[1,3-双(2,6-二异丙基苯基)咪唑-2-亚基] (3-氯吡啶基) 钯(II) 二氯化物
描述
The compound "1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride" represents a class of palladium complexes involving N-heterocyclic carbene (NHC) ligands, which have been extensively studied for their potential in catalysis, including cross-coupling reactions, due to their unique structural and electronic properties. This compound exemplifies the utility and versatility of NHC ligands in creating highly active and stable palladium catalysts.
Synthesis Analysis
The synthesis of related palladium complexes involves the combination of NHC ligands with palladium sources in the presence of coordinating and bridging ligands. For instance, the preparation of dinuclear palladium(II) complexes has been demonstrated through reactions involving chalcogenolato-bridging in dinuclear palladium(II) complexes, showcasing the methodologies for synthesizing palladium complexes with NHC ligands and their capacity for further functionalization (Sharma et al., 2015).
Molecular Structure Analysis
The molecular structure of palladium complexes with NHC ligands typically features square-planar geometry around the palladium center, influenced by the ligands' steric and electronic properties. The bond lengths and angles within these complexes have been elucidated through X-ray crystallography, providing insight into the effects of NHC ligands on the palladium center's coordination environment (Shaik et al., 2013).
Chemical Reactions and Properties
Palladium complexes with NHC ligands are renowned for their catalytic activity in various chemical reactions, including the Suzuki-Miyaura coupling, Heck reaction, and amination of aryl chlorides. The efficiency of these complexes as catalysts is attributed to the strong σ-donor ability of the NHC ligands, which stabilizes the palladium center and enhances its reactivity (Grasa et al., 2001).
Physical Properties Analysis
The physical properties of these complexes, such as solubility, thermal stability, and crystallinity, are significantly influenced by the NHC ligands' nature. The design of the ligand framework, including the introduction of sterically demanding or electron-donating substituents, can tailor these properties for specific applications, as demonstrated in various studies.
Chemical Properties Analysis
The chemical properties, including the reactivity and selectivity of palladium complexes with NHC ligands, are governed by the electronic characteristics of the NHC ligand. The ligands' ability to donate electron density to the palladium center plays a crucial role in modulating the complex's catalytic performance, affecting the turnover frequency and the scope of substrates that can be utilized in catalytic reactions.
科学研究应用
均相催化
该化合物是一种N-杂环卡宾(NHC)配体,广泛应用于均相催化领域 . NHC配体以其强大的σ-供电子性和可变的空间位阻而闻名,这通常难以通过其他配体类别实现 .
交叉偶联反应
该化合物在各种交叉偶联反应中表现出广泛的活性,包括N–C、O–C、C–Cl、C–Br、C–S和C–H键交叉偶联 .
配位化学
该化合物已被用于与各种金属的配位化学,例如金(Au)、铑(Rh)和钯(Pd) .
芳基卤化物的胺化反应
该化合物已被用作Pd配合物的配体,用于芳基卤化物的胺化反应 .
C-C键形成反应
它已用于C-C键形成反应,例如Kumada-Tamao-Corriu反应、Suzuki偶联和Stille偶联 .
烯烃和羰基的还原
卡宾转移反应
烯烃的氮杂环丙烷化和醛的亚甲基化
未来方向
作用机制
Target of Action
The primary target of this compound is the palladium (II) atom. The compound is a N-heterocyclic carbene (NHC) ligand , which is known to be a tremendously valuable ligand in homogeneous catalysis . The NHC ligand is characterized by strong σ-donation of the carbene center and variable steric bulk of wingtip groups .
Mode of Action
The compound interacts with its target through coordination chemistry . The NHC ligand forms a bond with the palladium (II) atom, resulting in a well-defined palladium N-heterocyclic carbene complex . This interaction is facilitated by the strong σ-donation of the carbene center and the steric bulk of the wingtip groups .
Biochemical Pathways
The compound is involved in various cross-coupling reactions , affecting an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings . These reactions are crucial in the field of organic synthesis, enabling the formation of complex organic structures from simpler precursors.
Result of Action
The compound can efficiently catalyze α-arylation of ketones . It’s also known to catalyze other reactions such as the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, dehalogenation of aryl chlorides, and oxidation of secondary alcohols .
Action Environment
The compound is air-stable , indicating that it can maintain its structure and function in the presence of air. It also exhibits excellent thermal stability , allowing it to withstand high temperatures without decomposition or degradation. This makes it suitable for use in thermal processes and reactions .
属性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;3-chloropyridine;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,17H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKGTGQENJFON-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42Cl3N3Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927706-57-8, 905459-27-0 | |
| Record name | Dichloro-[1,3-bis(diisopropylphenyl)-2- imidazolidinyliden]-(3-chloropyridyl)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro-[1,3-bis(diisopropylphenyl)imidazolyliden)]-(3-chloropyridyl)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



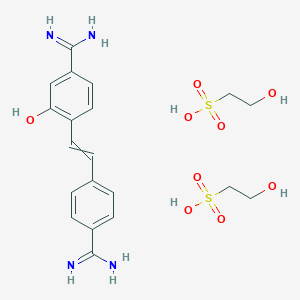



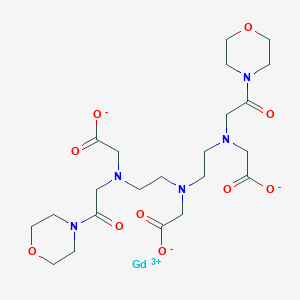
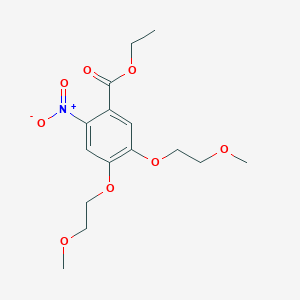



![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)

